4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Description
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
Molecular Formula |
C26H29NO6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C26H29NO6/c1-3-20-16-24(29)33-22-15-18(2)14-21(25(20)22)32-23(28)12-8-5-9-13-27-26(30)31-17-19-10-6-4-7-11-19/h4,6-7,10-11,14-16H,3,5,8-9,12-13,17H2,1-2H3,(H,27,30) |
InChI Key |
GTKPQSSPSFEQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF (dimethylformamide) . The reaction conditions typically involve heating the mixture to around 50°C. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Enzyme Inhibition
Coumarin derivatives have been extensively studied for their inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer’s disease. Research indicates that compounds similar to 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate exhibit promising AChE inhibitory activity.
Case Study:
A study demonstrated that coumarin-based compounds significantly inhibited AChE with IC50 values indicating their potential as therapeutic agents for cognitive disorders. The structure of these compounds allows for effective binding at the active site of the enzyme, enhancing their inhibitory capacity .
Antimicrobial Activity
Coumarins are also recognized for their antimicrobial properties. The introduction of various substituents can enhance their efficacy against a range of pathogens.
Research Findings:
In vitro studies have shown that certain coumarin derivatives exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthetic Route:
- Starting Materials: The synthesis begins with commercially available coumarin derivatives.
- Reactions: Key reactions include acylation and amidation steps to introduce the benzyloxycarbonyl group and hexanoate moiety.
- Characterization: The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . In anti-inflammatory and anticancer research, the compound may interfere with specific signaling pathways, leading to reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Known for its antimicrobial activity.
Ethyl 7-hydroxy-4-coumarinacetate: Used in the synthesis of various bioactive molecules.
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of many coumarin-based compounds.
The uniqueness of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate lies in its specific structural modifications, which may enhance its biological activity and specificity compared to other coumarin derivatives.
Biological Activity
The compound 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 357.43 g/mol . The structure features a coumarin core with an ethyl and methyl substitution, along with a benzyloxycarbonyl amino group attached to a hexanoate moiety.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives, including those similar to our compound, demonstrating moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| 4-Ethyl-7-methyl coumarin | Moderate | E. coli |
| 4-Ethyl-7-methyl coumarin | Strong | S. aureus |
Anticancer Activity
Coumarins have also been investigated for their anticancer potential. In vitro studies have shown that compounds like 4-ethyl-7-methyl-2-oxo-coumarin induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Case Study:
In a study involving human breast cancer cells (MCF-7), the compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. The study highlighted that the compound's anticancer effects are likely due to its ability to induce oxidative stress within cancer cells.
The biological activity of coumarin derivatives is often attributed to their ability to interact with multiple molecular targets:
- Enzyme Inhibition: Many coumarins inhibit enzymes such as topoisomerases and kinases that are crucial for cancer cell proliferation.
- Antioxidant Activity: They can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing tumor growth.
- Gene Regulation: Some studies suggest that coumarins can modulate gene expression related to apoptosis and cell cycle regulation.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various coumarin derivatives. The following table summarizes key findings from recent literature:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
